molecular formula C23H44N2O6 B563569 Bis(tert-butyl)-N-boc-aminohexyliminodiacetate CAS No. 1076199-10-4

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate

Cat. No. B563569
M. Wt: 444.613
InChI Key: PPMXEOGZSGYRLR-UHFFFAOYSA-N
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Description

“Bis(tert-butyl)-N-boc-aminohexyliminodiacetate” is a complex organic compound. The “tert-butyl” groups suggest the presence of tertiary butyl groups, which are derived from butane and have a branched structure. The “N-boc” part suggests the presence of a BOC (tert-butyloxycarbonyl) protecting group, commonly used in peptide synthesis to protect amines. “Aminohexyl” indicates a six-carbon chain with an amine group, and “iminodiacetate” suggests the presence of an imino group (a nitrogen atom double-bonded to a carbon atom) and two acetate groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. Techniques like NMR (Nuclear Magnetic Resonance) and X-ray crystallography are often used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Tert-butyl groups are known for their stability, while BOC groups can be removed under acidic conditions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would be determined experimentally. These properties would depend on factors like the compound’s molecular structure and the nature of its constituent groups .

Scientific Research Applications

  • Catalysis in Organic Synthesis : Imamoto et al. (2012) explored the use of tert-butylmethylphosphino groups in ligands for rhodium-catalyzed asymmetric hydrogenation. These ligands, including those related to Bis(tert-butyl)-N-boc-aminohexyliminodiacetate, showed excellent enantioselectivities and high catalytic activities in the hydrogenation of functionalized alkenes, which are critical in pharmaceutical ingredient synthesis (Imamoto et al., 2012).

  • Structural and Synthetic Chemistry : Capuano et al. (2009) focused on the structural aspects of bis(tert-butoxycarbonyl)amino compounds, which are analogous to Bis(tert-butyl)-N-boc-aminohexyliminodiacetate. This research contributes to the understanding of molecular structures in drug discovery, particularly in antibacterial agents (Capuano et al., 2009).

  • Chemical Synthesis Methods : Kim and Qian (1993) developed an efficient method for forming bis-Boc protected guanidine, which is structurally related to Bis(tert-butyl)-N-boc-aminohexyliminodiacetate. This method aids in the formation of amino compounds that are sterically or electronically deactivated (Kim & Qian, 1993).

  • Polymer Science : Hsiao, Yang, and Chen (2000) synthesized polyimides using a monomer similar to Bis(tert-butyl)-N-boc-aminohexyliminodiacetate. These polyimides exhibited excellent solubility in polar organic solvents, indicating potential applications in material science and engineering (Hsiao, Yang, & Chen, 2000).

Safety And Hazards

Like all chemicals, proper handling and storage of this compound would be crucial to ensure safety. Material Safety Data Sheets (MSDS) provide information on the potential hazards of chemicals, as well as precautions for safe use and handling .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. For example, if the compound shows promising biological activity, future research might focus on exploring its potential as a therapeutic agent .

properties

IUPAC Name

tert-butyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44N2O6/c1-21(2,3)29-18(26)16-25(17-19(27)30-22(4,5)6)15-13-11-10-12-14-24-20(28)31-23(7,8)9/h10-17H2,1-9H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMXEOGZSGYRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCCCCCNC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652477
Record name Di-tert-butyl 2,2'-({6-[(tert-butoxycarbonyl)amino]hexyl}azanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate

CAS RN

1076199-10-4
Record name Di-tert-butyl 2,2'-({6-[(tert-butoxycarbonyl)amino]hexyl}azanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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